molecular formula C15H18N2O2S B4652652 2-(2,3-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide CAS No. 925146-06-1

2-(2,3-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B4652652
CAS No.: 925146-06-1
M. Wt: 290.4 g/mol
InChI Key: ZBZHBJDVYAXMNS-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group substituted with two methyl groups, a thiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2,3-dimethylphenol, is reacted with an appropriate halogenating agent (e.g., bromine or chlorine) to form 2,3-dimethylphenyl halide.

    Nucleophilic Substitution: The 2,3-dimethylphenyl halide undergoes a nucleophilic substitution reaction with 5-methyl-1,3-thiazole-2-amine to form the intermediate 2-(2,3-dimethylphenoxy)-5-methyl-1,3-thiazole.

    Amidation: The intermediate is then reacted with a suitable acylating agent (e.g., propanoyl chloride) in the presence of a base (e.g., triethylamine) to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenoxy and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted phenoxy and thiazole derivatives.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.

    Agrochemicals: Possible application as a pesticide or herbicide due to its structural similarity to known bioactive compounds.

    Material Science: Utilized in the synthesis of polymers or as a building block for advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The phenoxy and thiazole moieties may bind to active sites, inhibiting or modulating the activity of the target. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dimethylphenoxy)-N-(1,3-thiazol-2-yl)propanamide: Lacks the methyl group on the thiazole ring.

    2-(2,3-dimethylphenoxy)-N-(5-methyl-1,3-oxazol-2-yl)propanamide: Contains an oxazole ring instead of a thiazole ring.

Uniqueness

2-(2,3-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is unique due to the presence of both the dimethylphenoxy and methylthiazole moieties, which may confer specific biological or chemical properties not found in similar compounds. This uniqueness can be leveraged in designing compounds with tailored activities for specific applications.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-9-6-5-7-13(11(9)3)19-12(4)14(18)17-15-16-8-10(2)20-15/h5-8,12H,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZHBJDVYAXMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NC2=NC=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101188351
Record name 2-(2,3-Dimethylphenoxy)-N-(5-methyl-2-thiazolyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925146-06-1
Record name 2-(2,3-Dimethylphenoxy)-N-(5-methyl-2-thiazolyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925146-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-Dimethylphenoxy)-N-(5-methyl-2-thiazolyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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